N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-5-13-15(18(2,3)4)25-16(19-13)20-17(23)22-9-6-12(7-10-22)14-8-11-24-21-14/h8,11-12H,5-7,9-10H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCKDAURURWIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)N2CCC(CC2)C3=NOC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and oxazole intermediates, followed by their coupling with a piperidine derivative. Common reagents might include tert-butyl bromide, ethylamine, and various catalysts to facilitate the formation of the thiazole and oxazole rings.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the thiazole, oxazole, or piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole or oxazole derivatives, such as:
- 4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
- 5-tert-butyl-4-ethyl-1,3-thiazole derivatives
Uniqueness
The uniqueness of N-(5-tert-butyl-4-ethyl-1,3-thiazol-2-yl)-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
